methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate can be synthesized through a Schiff base reaction. This involves the condensation of 4-methoxybenzaldehyde with methyl 4-aminobenzoate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine bond being facilitated by the removal of water.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate is unique due to its specific structural features, such as the presence of both methoxy and imine groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
673855-94-2 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 4-[(4-methoxyphenyl)iminomethyl]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-19-15-9-7-14(8-10-15)17-11-12-3-5-13(6-4-12)16(18)20-2/h3-11H,1-2H3 |
InChI Key |
LWAJJOKPPWWUGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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